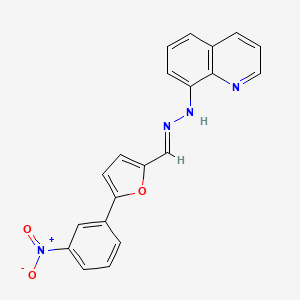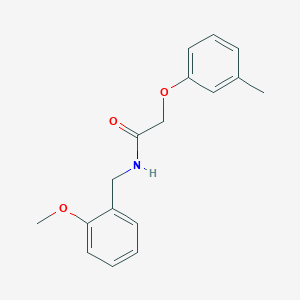
5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as EMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMT is a thiazole derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it has been proposed to act through the inhibition of various enzymes and signaling pathways. 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce inflammation in animal models. 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been shown to exhibit antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has some limitations for lab experiments. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood. Additionally, 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not commercially available, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one-based biosensors for the detection of various biomolecules. 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Further studies are needed to fully understand the mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and its potential applications in various fields of research.
Conclusion:
In conclusion, 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is synthesized through a multi-step process and has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, but its full range of applications and potential side effects are not yet fully understood. Further studies are needed to fully understand the mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and its potential applications in various fields of research.
Synthesemethoden
5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is synthesized through a multi-step process that involves the condensation of 2-aminothiazole with 4-ethoxy-3-methoxybenzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with morpholine in the presence of glacial acetic acid to yield 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. The purity of 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. 5-(4-ethoxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been investigated for its potential use as a fluorescent probe and in the development of biosensors.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-13-5-4-12(10-14(13)21-2)11-15-16(20)18-17(24-15)19-6-8-22-9-7-19/h4-5,10-11H,3,6-9H2,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYFYCLQWBXNDS-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357090 | |
| Record name | AC1LHRVH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Ethoxy-3-methoxyphenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone | |
CAS RN |
6297-18-3 | |
| Record name | AC1LHRVH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)


![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)


![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)